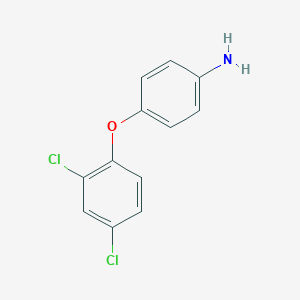

4-(2,4-Dichlorophenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDOREOERSVIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065825 | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14861-17-7 | |

| Record name | 4-(2,4-Dichlorophenoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminonitrofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-DICHLOROPHENOXY)BENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41F3KF27M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Comprehensive Technical Guide to the Synthesis of 4-(2,4-Dichlorophenoxy)aniline

Executive Summary

4-(2,4-Dichlorophenoxy)aniline is a significant diaryl ether amine, a structural motif present in a range of biologically active molecules and functional materials. This technical guide provides an in-depth analysis of the primary synthetic pathways for this compound, tailored for researchers and professionals in chemical and pharmaceutical development. We dissect two core strategies: the direct, copper-catalyzed Ullmann Condensation and a robust, two-step sequence involving the formation of a nitro-intermediate followed by catalytic hydrogenation. This document emphasizes the mechanistic rationale behind experimental choices, offers validated, step-by-step protocols, and presents comparative data to guide the selection of the most appropriate synthetic route. Our focus is on providing a self-validating framework, grounded in authoritative references, to ensure reproducibility and scalability.

Introduction and Retrosynthetic Analysis

4-(2,4-Dichlorophenoxy)aniline (C₁₂H₉Cl₂NO) is an aromatic compound characterized by an aniline ring linked to a 2,4-dichlorophenyl group through an ether oxygen.[1] Diaryl ether linkages are crucial components in pharmaceuticals, agrochemicals, and high-performance polymers, prized for their chemical stability and conformational influence.[2] The aniline moiety provides a reactive handle for further functionalization, making the target molecule a valuable intermediate.

A logical retrosynthetic disconnection of the target molecule occurs at the diaryl ether C-O bond. This points to two primary precursor pairs:

-

Route A: 4-Aminophenol and an activated 2,4-dichlorophenyl halide.

-

Route B: 2,4-Dichlorophenol and an activated 4-aminophenyl halide (e.g., 4-fluoroaniline).

-

Route C (Indirect): 2,4-Dichlorophenol and an activated 4-nitrophenyl halide, followed by post-synthesis reduction of the nitro group to the target aniline.

This guide will focus on the most practical and well-documented approaches derived from these disconnections, primarily the copper-catalyzed coupling reflective of Route A and the indirect nitro-reduction strategy of Route C.

Primary Synthesis Pathway 1: Ullmann Condensation

The Ullmann condensation is a classic and powerful method for constructing diaryl ethers via the copper-promoted coupling of an aryl halide with a phenol.[3][4] This reaction is a cornerstone of C-O bond formation in complex aromatic systems.[5]

Mechanistic Principles & Causality

The reaction is not a simple nucleophilic aromatic substitution. Instead, it proceeds through a copper-mediated catalytic cycle. While the precise mechanism is complex and debated, it is generally accepted to involve the following key steps:

-

Formation of Copper(I) Phenoxide: The base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol (4-aminophenol), which then reacts with a Cu(I) salt (often generated in situ) to form a copper(I) phenoxide intermediate.

-

Oxidative Addition: The aryl halide (e.g., 1-bromo-2,4-dichlorobenzene or 1-iodo-2,4-dichlorobenzene) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.[6] Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[3]

-

Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the catalytic cycle.

The choice of a high-boiling, polar aprotic solvent like DMF, NMP, or DMSO is critical to solubilize the reagents and achieve the high temperatures (often >150 °C) required for traditional Ullmann reactions.[3] Modern protocols often incorporate ligands, such as N,N-dimethylglycine or phenanthroline, which coordinate to the copper center, stabilize the intermediates, and facilitate the reaction under milder conditions (e.g., 80-120 °C).[7]

Visualizing the Ullmann Pathway

Caption: Ullmann Condensation for 4-(2,4-Dichlorophenoxy)aniline.

Experimental Protocol: Ullmann Condensation

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and preliminary small-scale trials.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq.), 2,4-dichloroiodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a reactant concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 4-(2,4-dichlorophenoxy)aniline.

Primary Synthesis Pathway 2: Two-Step Nitro-Reduction Strategy

A highly effective alternative, particularly for industrial-scale synthesis, is a two-step approach. This pathway circumvents potential issues with the free amine of 4-aminophenol (which can coordinate to the copper catalyst or undergo side reactions) by using a protected precursor, 4-nitrophenol. The nitro group is a robust protecting group for the amine and also activates the phenyl ring in certain coupling reactions.

Rationale and Overview

This strategy involves two distinct transformations:

-

Step 1: Diaryl Ether Formation: An Ullmann or SₙAr reaction is used to couple 2,4-dichlorophenol with an activated 4-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) to form 4-(2,4-dichlorophenoxy)-1-nitrobenzene. A patent for a similar compound, 4,4'-oxydianiline, details the reaction of p-aminophenol with p-chloronitrobenzene, which can be adapted by first forming the nitro-ether intermediate.[8]

-

Step 2: Nitro Group Reduction: The intermediate nitro-ether is then subjected to catalytic hydrogenation to selectively reduce the nitro group to the desired aniline.[9]

This approach often provides higher overall yields and cleaner reactions compared to the direct coupling with 4-aminophenol.

Visualizing the Nitro-Reduction Pathway

Caption: Two-Step Synthesis via a Nitro-Intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-(2,4-Dichlorophenoxy)-1-nitrobenzene

-

Reaction Setup: In a setup identical to the Ullmann protocol, combine 2,4-dichlorophenol (1.0 eq.), 4-chloronitrobenzene (1.05 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Procedure: Following the Ullmann procedure (steps 2-4), add anhydrous DMF and heat the mixture to 150 °C until TLC indicates completion.

-

Work-up and Purification: Perform an identical work-up (steps 5-9). The intermediate, 4-(2,4-dichlorophenoxy)-1-nitrobenzene, is typically a stable solid that can be purified by recrystallization from ethanol or isopropanol.

Step 2: Reduction to 4-(2,4-Dichlorophenoxy)aniline

-

Catalyst Setup: To a hydrogenation vessel (e.g., a Parr shaker), add the 4-(2,4-dichlorophenoxy)-1-nitrobenzene intermediate (1.0 eq.) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

-

Solvent Addition: Add a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi).[8] Shake or stir the reaction at room temperature. The reaction is often exothermic and may require initial cooling.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity but can be further purified by recrystallization if necessary to yield the final product.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the described synthetic pathways. Yields are representative and highly dependent on reaction scale and optimization.

| Parameter | Pathway 1: Ullmann Condensation | Pathway 2: Nitro-Reduction |

| Primary Reactants | 4-Aminophenol, 2,4-Dichloroiodobenzene | Step 1: 2,4-Dichlorophenol, 4-Chloronitrobenzene |

| Step 2: Nitro-intermediate, H₂ | ||

| Catalyst | CuI (5-10 mol%) | Step 1: CuI (5-10 mol%) |

| Step 2: 10% Pd/C (1-2 mol%) | ||

| Base / Reagent | K₂CO₃ or Cs₂CO₃ (2.0 eq.) | Step 1: K₂CO₃ (2.0 eq.) |

| Step 2: H₂ gas (50-60 psi) | ||

| Solvent | DMF, NMP, or DMSO | Step 1: DMF |

| Step 2: Ethanol or Methanol | ||

| Temperature | 120 - 150 °C | Step 1: 140 - 160 °C |

| Step 2: Room Temperature | ||

| Typical Reaction Time | 12 - 24 hours | Step 1: 8 - 16 hours |

| Step 2: 2 - 6 hours | ||

| Purification Method | Column Chromatography / Recrystallization | Recrystallization |

| Typical Yield | 50 - 70% | 75 - 90% (overall) |

Product Characterization

Validation of the final product's identity and purity is essential. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The predicted monoisotopic mass is 253.00612 Da.[1]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine (typically 3300-3500 cm⁻¹), the C-O-C ether stretch (around 1240 cm⁻¹), and C-Cl stretches.[10]

-

Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline solid.

Conclusion

The synthesis of 4-(2,4-dichlorophenoxy)aniline can be effectively achieved through two primary, reliable pathways. The direct Ullmann Condensation offers a single-step route but may require more rigorous purification and optimization to manage potential side reactions associated with the free amine. The Two-Step Nitro-Reduction Strategy provides a more robust and often higher-yielding alternative that is well-suited for larger-scale production due to its cleaner reaction profiles and the use of more stable intermediates. The selection between these methods will depend on the specific requirements of the research or development program, including scale, purity requirements, and available starting materials. Both methods represent validated and authoritative approaches to this important diaryl ether amine intermediate.

References

-

Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

- Ma, D., & Cai, Q. (2003). Copper-catalyzed Ullmann-type diaryl ether synthesis can be performed at 90°C using either aryl iodides or aryl bromides as the substrates under the assistance of N,N-dimethylglycine. Organic Letters, 5(21), 3799–3802.

-

Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]

- Li, F., Wang, Q., Ding, Z., & Tao, G. (2003). Catalyst-free direct coupling of phenols to electron-deficient aryl halides through SNAr-based addition reactions gave diaryl ethers in very good yields within 5-10 min in refluxing DMSO with assistance of microwave irradiation. Organic Letters, 5(13), 2169–2171.

-

Siddiqui, H. L., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1319. [Link]

-

PubChem. (n.d.). 4-(2,4-dichlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Shafik, M. S. (2022). CuI nanoparticles immobilized on magnetic nanoparticles catalyzed synthesis of diaryl ethers through C-O cross-coupling of phenols with aryl iodides. Journal of Synthetic Chemistry, 1(2), 132-136. [Link]

- Jones, R. J. (1985). U.S. Patent No. 4,539,428. U.S.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

SynArchive. (n.d.). Ullmann Coupling. [Link]

- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.

-

Khan Academy. (2019). Nucleophilic aromatic substitutions. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. [Link]

- Brewis, D. M., et al. (1971). Nucleophilic displacement reactions in aromatic systems. Part X. Journal of the Chemical Society B: Physical Organic, 40-45.

-

Wizzbang Chemistry. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. [Link]

- Google Patents. (2009). A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

Sources

- 1. PubChemLite - 4-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]

- 9. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]

- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2,4-Dichlorophenoxy)aniline

Abstract

4-(2,4-Dichlorophenoxy)aniline (CAS No. 14861-17-7) is a diaryl ether amine, a structural motif of significant interest in medicinal chemistry and materials science. As an intermediate for pharmaceuticals and other advanced materials, a thorough understanding of its physicochemical properties is paramount for its effective application.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(2,4-Dichlorophenoxy)aniline, grounded in established analytical principles. We present not only the predicted and known properties of the molecule but also detail the self-validating experimental protocols required for their empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven methodologies for synthesis, characterization, and analysis.

Molecular Identity and Computed Properties

Accurate identification is the cornerstone of any chemical investigation. 4-(2,4-Dichlorophenoxy)aniline is a substituted diaryl ether containing both an amine functional group and chloro-substituents, which collectively dictate its chemical behavior.

The molecule's identity is summarized in Table 1.

Table 1: Chemical Identity of 4-(2,4-Dichlorophenoxy)aniline

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-(2,4-Dichlorophenoxy)aniline | - |

| CAS Number | 14861-17-7 | [1][2] |

| Molecular Formula | C₁₂H₉Cl₂NO | [1][2] |

| Molecular Weight | 254.11 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | [3] |

| InChIKey | RWDOREOERSVIRK-UHFFFAOYSA-N | [2][3] |

| Synonyms | 2,4-Dichlorophenyl p-aminophenyl ether; 4-Amino-2′,4′-dichlorodiphenyl ether; Benzenamine, 4-(2,4-dichlorophenoxy)- |[1][2] |

Computational models provide a valuable starting point for understanding a molecule's properties. However, these values must be confirmed experimentally, as discrepancies can arise from different calculation algorithms. Table 2 summarizes key predicted physicochemical properties.

Table 2: Predicted Physicochemical Properties of 4-(2,4-Dichlorophenoxy)aniline

| Property | Predicted Value | Source(s) |

|---|---|---|

| XLogP3 | 3.8 / 4.9 | [1][3] |

| Boiling Point | 359.8 ± 37.0 °C | [1][2] |

| Density | 1.364 ± 0.06 g/cm³ | [1][2] |

| Vapor Pressure | 2.32 x 10⁻⁵ mmHg at 25°C | [1][2] |

| Topological Polar Surface Area | 35.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 |[1] |

Synthesis and Purification

The characterization of a compound is only as reliable as the purity of the sample. A robust and reproducible synthetic route is therefore the first critical step. The diaryl ether linkage is classically formed via an Ullmann condensation.[4][5]

Rationale for Synthetic Strategy

A logical and field-proven approach for synthesizing 4-(2,4-Dichlorophenoxy)aniline involves a two-step process:

-

Ullmann Condensation: A copper-catalyzed coupling of 4-nitrophenol with an activated aryl halide, such as 1-bromo-2,4-dichlorobenzene.[6] Using the nitro-analogue of the aniline prevents the free amine from interfering with the copper catalyst.

-

Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the target primary amine. A related process is used to produce similar structures like 5-chloro-2-(2,4-dichlorophenoxy)aniline, validating this strategic choice.[7]

This two-step approach ensures high yields and a cleaner product profile compared to a direct coupling with 4-aminophenol.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 4-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]

4-(2,4-Dichlorophenoxy)aniline CAS number 14861-17-7

An In-Depth Technical Guide to 4-(2,4-Dichlorophenoxy)aniline (CAS: 14861-17-7)

Introduction

4-(2,4-Dichlorophenoxy)aniline, identified by CAS number 14861-17-7, is a diaryl ether amine characterized by a 2,4-dichlorophenoxy group linked to an aniline moiety at the para-position.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a range of biologically active molecules and functional materials. The molecule shares a core structure with the widely used phenoxy herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), suggesting potential relevance in toxicological studies and as a precursor for novel agrochemicals or pharmaceuticals.[3][4][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, potential applications, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective use in a laboratory setting.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of 4-(2,4-Dichlorophenoxy)aniline is the first step in its successful application. These parameters dictate its solubility, reactivity, and appropriate handling and storage conditions. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14861-17-7 | [1][2] |

| Molecular Formula | C₁₂H₉Cl₂NO | [1][2] |

| Molecular Weight | 254.11 g/mol | [1][2] |

| IUPAC Name | 4-(2,4-dichlorophenoxy)benzenamine | [1] |

| Synonyms | 2,4-Dichloro-4′-aminodiphenyl ether, p-(2,4-dichlorophenoxy)aniline | [1][6] |

| Appearance | White to yellow powder (typical) | [4] |

| Melting Point | 171.4 °C | [1] |

| Boiling Point | 359.8 ± 37.0 °C (Predicted) | [1] |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 2.32E-05 mmHg at 25°C (Predicted) | [1] |

| XlogP (Predicted) | 3.8 | [7] |

Section 2: Synthesis and Purification

The synthesis of diaryl ethers such as 4-(2,4-Dichlorophenoxy)aniline is typically achieved through nucleophilic aromatic substitution, most commonly the Ullmann condensation or modern palladium-catalyzed methods. A highly plausible and efficient route involves the synthesis of the corresponding nitro-intermediate, 4-(2,4-dichlorophenoxy)-1-nitrobenzene, followed by its reduction to the target aniline. This two-step approach is advantageous as the reduction of a nitro group is generally a high-yielding and clean reaction.

Plausible Synthetic Pathway: Two-Step Approach

-

Step 1: Ullmann Condensation - Synthesis of 4-(2,4-dichlorophenoxy)-1-nitrobenzene from 2,4-dichlorophenol and 1-chloro-4-nitrobenzene.

-

Step 2: Catalytic Hydrogenation - Reduction of the nitro-intermediate to the final amine product. This method is analogous to processes used for structurally similar compounds.[8]

Caption: Proposed two-step synthesis and purification workflow for 4-(2,4-Dichlorophenoxy)aniline.

Experimental Protocol: Catalytic Reduction of 4-(2,4-dichlorophenoxy)-1-nitrobenzene

This protocol describes the reduction step, which is critical for obtaining the final product. The causality for choosing catalytic hydrogenation lies in its efficiency, clean conversion, and the relative ease of product isolation compared to stoichiometric reductants like tin chloride.

-

System Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(2,4-dichlorophenoxy)-1-nitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5 mol% Pd relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon). The choice of Pd/C is based on its proven efficacy in nitro group reductions.

-

Hydrogenation: Seal the flask, purge the system with hydrogen gas (H₂), and maintain a positive pressure of H₂ (typically 1-3 atm or via a balloon) at room temperature.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion. This typically takes 2-6 hours.

-

Work-up: Upon completion, carefully purge the system with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad must be kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon contact with air.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(2,4-Dichlorophenoxy)aniline.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity (>98%).

Section 3: Analytical Characterization

Rigorous analytical characterization is mandatory in research and drug development to confirm the identity, purity, and stability of a compound. A multi-technique approach is standard practice.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on both phenyl rings, along with a broad singlet for the amine (-NH₂) protons.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 254.0134.[7] The characteristic isotopic pattern of two chlorine atoms (a trio of peaks in a rough 9:6:1 ratio for [M], [M+2], and [M+4]) provides definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected characteristic peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹) and C-O-C stretching for the diaryl ether linkage (around 1200-1250 cm⁻¹).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed.

Caption: Standard analytical workflow for purity determination of 4-(2,4-Dichlorophenoxy)aniline by HPLC-UV.

Protocol: HPLC-UV Purity Analysis

This protocol is a self-validating system, incorporating a standard to ensure the accuracy of the results.

-

Standard & Sample Preparation:

-

Prepare a stock solution of a reference standard of 4-(2,4-Dichlorophenoxy)aniline at 1.0 mg/mL in acetonitrile.

-

Prepare the sample for analysis by accurately weighing and dissolving it in acetonitrile to a final concentration of approximately 0.5 mg/mL.

-

-

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The use of a small amount of acid, like 0.1% formic acid, can improve peak shape for the amine.

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30-40 °C.[9]

-

Detection: UV detector set at a wavelength of maximum absorbance, likely around 283 nm.[9]

-

Injection Volume: 10 µL.

-

-

System Suitability: Before sample analysis, perform multiple injections of the reference standard to ensure the system is performing correctly (i.e., consistent retention times and peak areas).

-

Analysis: Inject the prepared sample solution.

-

Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Section 4: Applications and Biological Relevance

While specific drug development programs for 4-(2,4-Dichlorophenoxy)aniline are not widely documented, its structural characteristics provide significant insight into its potential applications and biological profile.

Structural Analogue of 2,4-D

The compound is a direct structural analogue of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][4] In 2,4-D, an acetic acid group is attached to the ether oxygen, whereas this compound features an aniline ring. 2,4-D functions as a synthetic auxin, a plant growth regulator that causes uncontrolled, lethal growth in broadleaf weeds.[5][10][11]

-

Mechanism of Action Insight: The shared dichlorophenoxy ether core suggests that 4-(2,4-Dichlorophenoxy)aniline could be investigated as a potential pro-herbicide, a metabolite of novel phenoxy-based agrochemicals, or a scaffold for developing new selective herbicides. Its biological activity would depend on whether the amine moiety can mimic the function of the carboxylic acid in 2,4-D or be metabolized in situ to an active form.

-

Toxicological Considerations: The extensive toxicological data available for 2,4-D serves as a critical starting point for assessing the safety profile of its aniline analogue. 2,4-D exhibits moderate acute toxicity and has been studied for chronic effects, including potential carcinogenicity.[11][12] Any research involving 4-(2,4-Dichlorophenoxy)aniline must consider the possibility of similar toxicological endpoints, particularly effects on the kidney, liver, and nervous system, which are known targets for 2,4-D in animal studies.[12]

Scaffold for Drug Discovery

The diaryl ether linkage is a privileged scaffold in medicinal chemistry, found in various drugs and clinical candidates. The presence of an aniline group provides a versatile chemical handle for further modification through reactions such as amidation, sulfonylation, or reductive amination, allowing for the rapid generation of compound libraries for screening.

Section 5: Safety and Handling

Based on data for structurally related compounds and general safety guidelines, 4-(2,4-Dichlorophenoxy)aniline should be handled with care in a laboratory setting.

-

Environmental Hazards: The compound is predicted to be toxic to aquatic life, and release into the environment should be avoided.[13]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2,4-Dichlorophenoxy)aniline is a well-defined chemical entity with significant potential as a building block in synthetic chemistry and as a subject for toxicological and agrochemical research. Its structural relationship to 2,4-D provides a strong foundation for predicting its biological and toxicological properties. This guide has outlined its core properties, a plausible and robust synthetic route, and standardized analytical methods for its characterization and purity assessment. By adhering to the described protocols and safety precautions, researchers can confidently and safely incorporate this compound into their discovery and development workflows.

References

-

4-(2,4-DICHLOROPHENOXY)ANILINE | CAS 14861-17-7 - Matrix Fine Chemicals. [Link]

-

SAFETY DATA SHEET - CDMS.net. [Link]

-

4-(2,4-dichlorophénoxy)aniline (14861-17-7) - Portail Substances Chimiques. [Link]

-

2,4-Dichlorophenoxyacetic acid - University of California, Davis. [Link]

-

2,4-Dichlorophenoxyacetic acid - Wikipedia. [Link]

-

4-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO) - PubChemLite. [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - National Library of Medicine. [Link]

-

Table of Contents - Wiley Online Library. [Link]

-

5.9 2,4-d (020) residue and analytical aspects - Food and Agriculture Organization of the United Nations. [Link]

-

Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide - Journal of Integrative Plant Biology. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information - Royal Society of Chemistry. [Link]

-

Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS - eConference.io. [Link]

-

HPLC Methods for analysis of 2,4-D - HELIX Chromatography. [Link]

-

CAS#:58802-26-9 | 4,5-Dichloro-2-(2,4-dichlorophenoxy)aniline - Chemsrc. [Link]

-

DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Bulletin of the Chemical Society of Ethiopia. [Link]

-

2,4-D Technical Fact Sheet - National Pesticide Information Center. [Link]

-

DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS - Studia Universitatis „Vasile Goldis” Arad. [Link]

-

Analytical methods for 2,4-D (Dichlorophenoxyacetic acid) determination - INIS-IAEA. [Link]

- WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy)

-

HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI. [Link]

-

2,4-D - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC - Desalination and Water Treatment. [Link]

-

Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - ACS Omega. [Link]

-

KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF SAFRANIN - Journal of the Serbian Chemical Society. [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. [Link]

-

2,4-Dichloroaniline - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-(2,4-DICHLOROPHENOXY)ANILINE | CAS 14861-17-7 [matrix-fine-chemicals.com]

- 3. deq.mt.gov [deq.mt.gov]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. xtbg.ac.cn [xtbg.ac.cn]

- 6. 14861-17-7 CAS MSDS (2,4-DICHLORO-4'-AMINODIPHENYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. PubChemLite - 4-(2,4-dichlorophenoxy)aniline (C12H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 8. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]

- 9. deswater.com [deswater.com]

- 10. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 12. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cdms.net [cdms.net]

A Comprehensive Spectroscopic Guide to 4-(2,4-Dichlorophenoxy)aniline for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic signature of 4-(2,4-Dichlorophenoxy)aniline, a key intermediate in various chemical syntheses. By leveraging fundamental principles and comparative data from structurally related compounds, this document offers researchers, scientists, and drug development professionals a thorough understanding of its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. This guide is designed to be a practical resource for compound identification, purity assessment, and structural elucidation.

Introduction

4-(2,4-Dichlorophenoxy)aniline (C₁₂H₉Cl₂NO) is a diaryl ether derivative with a molecular weight of approximately 254.11 g/mol .[1] Diaryl ethers are a significant structural motif in a variety of biologically active molecules and pharmaceuticals.[2][3][4] A comprehensive understanding of the spectroscopic properties of 4-(2,4-Dichlorophenoxy)aniline is therefore crucial for its synthesis, characterization, and application in research and development. This guide provides a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

Theoretical Background

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The fragmentation pattern is characteristic of the molecule's structure. For diaryl ethers, fragmentation often involves cleavage of the ether bond and fragmentation of the aromatic rings.[5] The presence of chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for obtaining an EI-mass spectrum is as follows:

-

Sample Preparation: A dilute solution of 4-(2,4-Dichlorophenoxy)aniline is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized by a beam of 70 eV electrons.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Analysis

Based on the structure of 4-(2,4-Dichlorophenoxy)aniline, the following key peaks are predicted in its EI-mass spectrum:

-

Molecular Ion ([M]⁺): A prominent peak at m/z 253, corresponding to the intact molecule with two ³⁵Cl atoms. Isotope peaks at m/z 255 (one ³⁵Cl, one ³⁷Cl) and m/z 257 (two ³⁷Cl) would be observed in an approximate 9:6:1 ratio. The molecular ion peak in diaryl ethers is typically strong due to the stability of the aromatic systems.[6]

-

Key Fragmentation Pathways: The fragmentation of diaryl ethers can be complex. Common fragmentation patterns for substituted diaryl ethers include cleavage of the C-O bonds.[5]

The predicted fragmentation pattern is illustrated in the following diagram:

Caption: Predicted EI-MS fragmentation of 4-(2,4-Dichlorophenoxy)aniline.

Summary of Predicted Mass Spectrometry Data

| m/z (predicted) | Proposed Fragment | Notes |

| 253, 255, 257 | [C₁₂H₉Cl₂NO]⁺˙ (Molecular Ion) | Isotopic pattern characteristic of two chlorine atoms. |

| 218, 220 | [C₁₂H₉ClNO]⁺ | Loss of a chlorine radical. |

| 162, 164 | [C₆H₃Cl₂O]⁺ | Fragment corresponding to the dichlorophenoxy moiety. |

| 127, 129 | [C₆H₄Cl]⁺ | Fragment from the dichlorophenyl ring. |

| 92 | [C₆H₆N]⁺ | Fragment corresponding to the aminophenoxy moiety. |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Theoretical Background

The IR spectrum of 4-(2,4-Dichlorophenoxy)aniline is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O-C ether linkage, and the C-H and C=C bonds of the aromatic rings, as well as the C-Cl bonds. The positions of these bands can be influenced by the electronic effects of the substituents on the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid 4-(2,4-Dichlorophenoxy)aniline sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectrum Analysis

The IR spectrum of 4-(2,4-Dichlorophenoxy)aniline is predicted to exhibit the following key absorption bands:

-

N-H Stretching: Primary aromatic amines typically show two medium intensity bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7]

-

C-H Aromatic Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Several medium to strong bands are predicted in the 1600-1450 cm⁻¹ region.

-

N-H Bending: A medium to strong band is expected around 1620 cm⁻¹.[7]

-

C-O-C Asymmetric Stretching: A strong band characteristic of aryl ethers is predicted in the 1270-1230 cm⁻¹ region.[8]

-

C-N Stretching: A medium to strong band for the aromatic amine is expected around 1335-1250 cm⁻¹.[7]

-

C-Cl Stretching: Strong bands are expected in the 850-550 cm⁻¹ region.

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings will give rise to characteristic bands in the 900-675 cm⁻¹ region.

The key vibrational modes are illustrated below:

Caption: Predicted key IR vibrational modes for 4-(2,4-Dichlorophenoxy)aniline.

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) (predicted) | Vibrational Mode | Intensity |

| 3450 - 3350 | N-H asymmetric and symmetric stretching | Medium |

| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |

| 1620 - 1580 | N-H bending and Aromatic C=C stretching | Medium to Strong |

| 1500 - 1400 | Aromatic C=C stretching | Medium to Strong |

| 1270 - 1230 | Asymmetric C-O-C stretching | Strong |

| 1335 - 1250 | Aromatic C-N stretching | Medium to Strong |

| 850 - 750 | C-Cl stretching and C-H out-of-plane bending | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C.

Theoretical Background

The ¹H and ¹³C NMR spectra of 4-(2,4-Dichlorophenoxy)aniline will show distinct signals for the protons and carbons in the two different aromatic rings and the amine group. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the chlorine atoms and the ether oxygen, and the electron-donating effect of the amine group. The splitting patterns (multiplicity) in the ¹H NMR spectrum arise from spin-spin coupling between adjacent protons and provide information about the connectivity of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of 4-(2,4-Dichlorophenoxy)aniline is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9][10] A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[11]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm) and a broad signal for the amine protons.

-

-NH₂ Protons: A broad singlet is expected, and its chemical shift can vary depending on the solvent and concentration. In a non-protic solvent like CDCl₃, it might appear around 3.5-4.5 ppm.[12]

-

Aromatic Protons: The seven aromatic protons will appear as a series of doublets, doublets of doublets, and triplets, reflecting their coupling with neighboring protons. The protons on the aniline ring are expected to be more shielded (appear at a lower ppm) than those on the dichlorophenyl ring due to the electron-donating effect of the amino group.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence.

-

C-Cl Carbons: The carbons directly attached to the chlorine atoms are expected to be deshielded and appear in the 125-135 ppm range.

-

C-O Carbons: The carbons of the ether linkage will also be deshielded, with the carbon on the dichlorophenyl ring appearing at a higher chemical shift than the carbon on the aniline ring.

-

C-N Carbon: The carbon attached to the amino group will be significantly shielded and is expected to appear around 140-150 ppm.

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 115-130 ppm.

The predicted chemical shifts are based on general values for substituted aromatic compounds.[8] The atom numbering for NMR assignment is as follows:

Caption: Atom numbering for NMR spectral assignment of 4-(2,4-Dichlorophenoxy)aniline.

Summary of Predicted NMR Data

¹H NMR (predicted, in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| H-3, H-5 | ~ 6.9 | d | 2H |

| H-2, H-6 | ~ 7.1 | d | 2H |

| H-6' | ~ 6.9 | d | 1H |

| H-5' | ~ 7.2 | dd | 1H |

| H-3' | ~ 7.4 | d | 1H |

| -NH₂ | ~ 3.7 | br s | 2H |

¹³C NMR (predicted, in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C-1 | ~ 152 |

| C-2 | ~ 128 |

| C-3 | ~ 130 |

| C-4 | ~ 126 |

| C-5 | ~ 127 |

| C-6 | ~ 120 |

| C-1' | ~ 148 |

| C-2', C-6' | ~ 122 |

| C-3', C-5' | ~ 116 |

| C-4' | ~ 142 |

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(2,4-Dichlorophenoxy)aniline. The detailed analysis of its mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra serves as a valuable resource for its unambiguous identification and characterization. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data. This information is intended to support researchers and scientists in their synthetic endeavors and analytical challenges involving this important chemical intermediate.

References

-

Bhaskar, G., Prabhakar, S., Venkat Narsaiah, A., Nagaiah, K., Ramanjaneyulu, G. S., & Vairamani, M. (2006). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. European Journal of Mass Spectrometry, 12(3), 161–170. [Link]

-

Zhang, Y., et al. (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. [Link]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Muto, K., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Journal of the American Chemical Society, 139(12), 4379–4382. [Link]

-

PubChem. (n.d.). 4-(2,4-dichlorophenoxy)aniline. [Link]

-

Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. (n.d.). [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06444A [pubs.rsc.org]

- 3. jsynthchem.com [jsynthchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. wikieducator.org [wikieducator.org]

- 8. fiveable.me [fiveable.me]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. rsc.org [rsc.org]

- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Potential Biological Activity of 4-(2,4-Dichlorophenoxy)aniline

Executive Summary

This technical guide provides a comprehensive exploration of the potential biological activities of the novel aromatic amine, 4-(2,4-Dichlorophenoxy)aniline. While direct toxicological and pharmacological data for this specific compound are limited, its structural similarity to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the known bioactivities of aniline derivatives suggest a range of potential applications and hazards. This document synthesizes existing knowledge on related compounds to infer potential herbicidal, antimicrobial, and anticancer activities, as well as its likely toxicological profile. Detailed experimental protocols are provided to enable researchers to systematically investigate these potential biological effects. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities.

Introduction to 4-(2,4-Dichlorophenoxy)aniline

4-(2,4-Dichlorophenoxy)aniline is an aromatic amine with the molecular formula C₁₂H₉Cl₂NO. Its structure features a 2,4-dichlorophenoxy group linked to an aniline moiety. This chemical architecture is significant as it combines the core structure of the phenoxy herbicide 2,4-D with an aniline functional group, which is a common pharmacophore in medicinal chemistry. Given the well-documented biological effects of its constituent parts, a thorough investigation into the bioactivity of 4-(2,4-Dichlorophenoxy)aniline is warranted. This guide will explore its potential activities by drawing parallels with structurally related and well-characterized molecules.

Synthesis of 4-(2,4-Dichlorophenoxy)aniline

The synthesis of 4-(2,4-Dichlorophenoxy)aniline can be approached through several established synthetic routes for diaryl ethers. A common method involves the Ullmann condensation, which is a copper-catalyzed reaction between a phenol and an aryl halide. In the context of this target molecule, this would involve the reaction of 2,4-dichlorophenol with 4-nitrohalobenzene followed by the reduction of the nitro group to an amine. An alternative approach could involve the reaction of 4-aminophenol with 1,2,4-trichlorobenzene.

A related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, is synthesized via the catalytic hydrogenation of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. This suggests that a similar reduction of a nitrated precursor would be a viable final step in the synthesis of 4-(2,4-Dichlorophenoxy)aniline.

Potential Biological Activities

Herbicidal Activity

The most apparent potential biological activity of 4-(2,4-Dichlorophenoxy)aniline is its herbicidal effect, owing to the presence of the 2,4-dichlorophenoxy moiety, which is the active component of the herbicide 2,4-D.

Mechanism of Action of 2,4-D: 2,4-D is a synthetic auxin that mimics the natural plant growth hormone indole-3-acetic acid (IAA). It is selectively toxic to broadleaf weeds by inducing uncontrolled and disorganized cell growth, leading to stem curl-over, leaf withering, and ultimately, plant death. This action is mediated through its interaction with auxin receptors and disruption of normal hormonal signaling.

Inferred Activity of 4-(2,4-Dichlorophenoxy)aniline: The structural similarity of the dichlorophenoxy portion of the molecule to 2,4-D suggests that it may also function as a synthetic auxin. The aniline group, however, may modulate its solubility, uptake, and interaction with auxin receptors, potentially altering its potency and selectivity.

Antimicrobial Activity

Aniline derivatives and related aromatic amines are known to possess antimicrobial properties. Furthermore, the structurally similar 5-chloro-2-(2,4-dichlorophenoxy)aniline serves as an intermediate in the production of the broad-spectrum antimicrobial agent triclosan. This suggests that 4-(2,4-Dichlorophenoxy)aniline may exhibit antimicrobial activity.

Potential Mechanisms: The antimicrobial action of aniline derivatives can be attributed to various mechanisms, including disruption of cell membrane integrity, inhibition of essential enzymes, and the production of reactive oxygen species. Dichlorophen, another related compound, has demonstrated antibacterial activity through the disruption of bacterial membrane integrity and induction of intracellular oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing aniline and dichlorophenyl moieties. For instance, benzothiazole aniline derivatives have shown selective inhibitory activities against liver cancer cells. Additionally, other aniline derivatives have been investigated as potent inhibitors of human DNA topoisomerase II. Thiosemicarbazide derivatives of 2,4-dichlorophenoxyacetic acid have also been shown to exhibit toxic effects on gastric cancer cells, potentially through DNA intercalation.

Potential Mechanisms: The potential anticancer activity of 4-(2,4-Dichlorophenoxy)aniline could arise from its ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation such as topoisomerase or methionyl-tRNA synthetase, or induce apoptosis.

Predicted Toxicological Profile

The toxicological profile of 4-(2,4-Dichlorophenoxy)aniline is likely to be influenced by both the 2,4-dichlorophenoxy and the aniline components.

Insights from 2,4-D Toxicology: 2,4-D generally has low acute toxicity for humans, although some forms can cause eye irritation. Animal studies have indicated that at high doses, 2,4-D can cause damage to the eyes, thyroid, kidneys, and adrenal glands. Neurotoxicity has also been observed at high doses that saturate renal clearance. Importantly, in vitro and in vivo animal studies have not shown a genotoxic potential for 2,4-D.

Insights from Aromatic Amine Toxicology: Aromatic amines as a class are known for their potential to cause adverse health effects, including mutagenicity and carcinogenicity, often following metabolic activation by cytochrome P450 enzymes. This activation can lead to the formation of reactive metabolites that bind to DNA and proteins, causing cellular damage.

Therefore, a comprehensive toxicological assessment of 4-(2,4-Dichlorophenoxy)aniline should evaluate its potential for eye and skin irritation, systemic organ toxicity, neurotoxicity, and genotoxicity.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of 4-(2,4-Dichlorophenoxy)aniline on a selected cancer cell line (e.g., MCF-7 for breast cancer) and a normal cell line (e.g., human skin fibroblasts) to assess selectivity.

Materials:

-

Human cancer cell line (e.g., MCF-7) and a normal human cell line (e.g., fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

4-(2,4-Dichlorophenoxy)aniline (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cells to 80-90% confluency. Trypsinize, count, and seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of 4-(2,4-Dichlorophenoxy)aniline in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization and Measurement: Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. Gently shake the plate for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for In Vitro Cytotoxicity

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of 4-(2,4-Dichlorophenoxy)aniline against representative bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

4-(2,4-Dichlorophenoxy)aniline (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow bacteria in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of 4-(2,4-Dichlorophenoxy)aniline in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for broth microdilution antimicrobial susceptibility testing.

Data Presentation

The following tables are examples of how quantitative data from the proposed experiments could be structured.

Table 1: In Vitro Cytotoxicity of 4-(2,4-Dichlorophenoxy)aniline

| Cell Line | Incubation Time (h) | IC₅₀ (µM) [Mean ± SD] |

| Cancer Cell Line (e.g., MCF-7) | 24 | Experimental Value |

| 48 | Experimental Value | |

| 72 | Experimental Value | |

| Normal Cell Line (e.g., Fibroblasts) | 24 | Experimental Value |

| 48 | Experimental Value | |

| 72 | Experimental Value |

Table 2: Antimicrobial Activity of 4-(2,4-Dichlorophenoxy)aniline

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Experimental Value |

| Escherichia coli | Negative | Experimental Value |

| Pseudomonas aeruginosa | Negative | Experimental Value |

| Enterococcus faecalis | Positive | Experimental Value |

Potential Signaling Pathway Involvement

Based on the inferred anticancer activity, 4-(2,4-Dichlorophenoxy)aniline could potentially interfere with the DNA damage response pathway, leading to cell cycle arrest and apoptosis.

Potential DNA Damage and Apoptosis Pathway

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

4-(2,4-Dichlorophenoxy)aniline is a compound of significant interest due to its structural relationship to biologically active molecules. While direct experimental data is currently lacking, this guide provides a scientifically grounded framework for investigating its potential herbicidal, antimicrobial, and anticancer properties, as well as its toxicological profile. The provided experimental protocols and theoretical background serve as a valuable resource for researchers embarking on the characterization of this and other novel chemical entities. A systematic evaluation as outlined herein is crucial for unlocking the potential applications and understanding the risks associated with 4-(2,4-Dichlorophenoxy)aniline.

References

- Szadowska, A., Mazur, M., Graczyk, J., Kiełek, M. B., Guryn, R., Mikołajewska, H.,

potential herbicidal activity of 4-(2,4-Dichlorophenoxy)aniline

An In-Depth Technical Guide to the Potential Herbicidal Activity of 4-(2,4-Dichlorophenoxy)aniline

Introduction: A Structural Analogue of a Legacy Herbicide

The relentless challenge of weed management in agriculture necessitates a continuous search for novel herbicidal compounds. One strategic approach to herbicide discovery involves the modification of existing, well-understood chemical scaffolds. 4-(2,4-Dichlorophenoxy)aniline presents a compelling case for investigation due to its striking structural similarity to one of the world's most widely used herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D).[1]

2,4-D is a synthetic auxin that has been a cornerstone of broadleaf weed control since the 1940s.[2][3] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), but with higher stability, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants.[4][5] The core structure of 2,4-D is the 2,4-dichlorophenoxy group linked to an acetic acid moiety. Our target compound, 4-(2,4-Dichlorophenoxy)aniline, retains this critical dichlorophenoxy group but replaces the carboxylic acid side chain with an aniline group. This modification raises a pivotal question: does this new analogue retain the auxin-like activity of its parent compound, or does the aniline group introduce a novel mode of action?

This guide provides a comprehensive technical framework for researchers to explore the herbicidal potential of 4-(2,4-Dichlorophenoxy)aniline. We will delve into its synthesis, hypothesize its mechanism of action based on established auxin biology, and provide detailed, field-proven protocols for its systematic evaluation, from initial in-vitro screening to advanced greenhouse trials.

Hypothesized Mechanism of Action: An Auxin Mimic?

The herbicidal action of synthetic auxins like 2,4-D is initiated by their perception by a specific family of F-box protein receptors, most notably TIR1 (Transport Inhibitor Response 1) and its AFB (Auxin Signaling F-box) homologs.[5][6] In the absence of auxin, transcriptional repressor proteins known as Aux/IAA bind to and inhibit Auxin Response Factors (ARFs), which are the transcription factors that activate auxin-responsive genes.

Upon introduction of an auxin or an auxin mimic, the molecule binds to the TIR1/AFB receptor, creating a surface that tethers the Aux/IAA repressor.[5] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The destruction of the repressor liberates the ARF transcription factor, allowing it to induce the expression of genes that lead to a cascade of physiological events, including cell elongation, ethylene production, and abscisic acid (ABA) biosynthesis.[5][7] At herbicidal concentrations, this overstimulation of auxin signaling pathways results in epinasty, tissue decay, and ultimately, plant death.[6]

Our primary hypothesis is that 4-(2,4-Dichlorophenoxy)aniline functions as a pro-herbicide. The aniline moiety may be metabolically converted in planta to a functional group that more closely mimics the carboxylic acid of 2,4-D, allowing it to engage with the TIR1/AFB receptor complex. Alternatively, the molecule itself may possess sufficient structural similarity to bind to the receptor, albeit potentially with different affinity.

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. 2,4-D Fact Sheet [npic.orst.edu]

- 3. epa.gov [epa.gov]

- 4. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

A Technical Guide to 4-(2,4-Dichlorophenoxy)aniline: A Putative Synthetic Auxin Mimic for Research and Development

Abstract

Synthetic auxins represent a cornerstone of agricultural biotechnology and plant science research, offering potent control over plant growth and development. These molecules mimic the endogenous plant hormone indole-3-acetic acid (IAA) but often exhibit greater stability and altered specificity.[1][2][3] This technical guide provides an in-depth examination of 4-(2,4-Dichlorophenoxy)aniline, a compound structurally related to the widely used phenoxyacetic acid herbicide 2,4-D. We explore its physicochemical properties, hypothesize its molecular mechanism of action as an auxin mimic by hijacking the canonical TIR1/AFB signaling pathway, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and similar molecules in plant science and agrochemical discovery.

Introduction: The Landscape of Synthetic Auxins

The plant hormone auxin is a master regulator of plant physiology, governing processes from cell elongation and division to organogenesis and tropic responses.[4][5] Synthetic molecules that mimic the action of natural auxin, primarily IAA, have been invaluable tools in both agriculture and basic research.[6][7] These synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are often more resistant to metabolic degradation within the plant, leading to supra-optimal auxin responses.[2][8] At low concentrations, they can stimulate growth, while at high concentrations, they induce uncontrolled, disorganized growth that is lethal to susceptible species, a principle widely exploited for selective weed control.[7][9][10]

4-(2,4-Dichlorophenoxy)aniline shares a core 2,4-dichlorophenoxy moiety with 2,4-D, suggesting its potential to function as an auxin mimic. Understanding the structure-activity relationship of such compounds is crucial for the rational design of new plant growth regulators and herbicides. This guide provides the foundational knowledge and experimental frameworks to investigate 4-(2,4-Dichlorophenoxy)aniline as a candidate synthetic auxin.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. These properties influence its solubility, stability, bioavailability, and environmental fate.

| Property | Value | Source |

| Chemical Name | 4-(2,4-Dichlorophenoxy)aniline | |

| CAS Number | 14861-17-7 | |

| Molecular Formula | C₁₂H₉Cl₂NO | [11] |

| Molecular Weight | 254.11 g/mol | [12] |

| Appearance | White to yellow powder (predicted) | [13] |

| Boiling Point | 359.8 ± 37.0 °C (Predicted) | |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | |

| XLogP3 | 3.8 - 4.9 | [12][11] |

| Topological Polar Surface Area | 35.2 Ų | [12][11] |

Table 1: Key physicochemical properties of 4-(2,4-Dichlorophenoxy)aniline.

The Molecular Mechanism of Auxin Mimicry

The primary mechanism of auxin perception and signaling in the nucleus is a well-established pathway that synthetic auxins are known to exploit.[14][15] The core of this system involves a co-receptor complex formed by a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[16][17][18]

Causality of the Pathway:

-

Repressed State (Low Auxin): In the absence of auxin, Aux/IAA proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating the transcription of auxin-responsive genes.[14][19]

-

Auxin Perception (High Auxin): When auxin concentrations rise, the hormone acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA protein.[15][19]

-

Ubiquitination and Degradation: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1] The formation of the TIR1/AFB-auxin-Aux/IAA ternary complex triggers the polyubiquitination of the Aux/IAA repressor.

-

Gene Activation: The ubiquitinated Aux/IAA is subsequently targeted for degradation by the 26S proteasome.[20] This degradation frees the ARF transcription factor, which can then bind to auxin-responsive elements in the promoters of target genes and initiate transcription, leading to downstream physiological effects like cell elongation.[19]

It is hypothesized that 4-(2,4-Dichlorophenoxy)aniline, due to its structural similarity to 2,4-D, can also fit into the auxin-binding pocket of TIR1/AFB proteins, initiating the degradation of Aux/IAA repressors and causing a sustained, uncontrolled activation of auxin-responsive genes.

Chemical Synthesis Workflow

The synthesis of 4-(2,4-Dichlorophenoxy)aniline can be achieved through established organic chemistry reactions. A common and reliable method involves the reduction of a corresponding nitroaromatic precursor.

Rationale for Methodology: Catalytic hydrogenation is a widely used industrial process for the reduction of nitro groups to amines because it is highly efficient, produces clean products, and avoids the use of stoichiometric metal reductants, which can generate significant waste. The use of a noble metal catalyst like platinum on carbon ensures high activity and selectivity.

Step-by-Step Protocol: Reduction of 5-Chloro-2-(2,4-dichlorophenoxy)nitrobenzene

-

Reaction Setup: To a solution of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate) in a pressure-resistant hydrogenation vessel, add a catalytic amount of platinum on carbon (e.g., 5% w/w).[21]

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

-